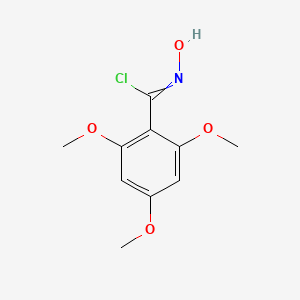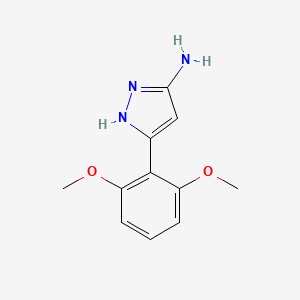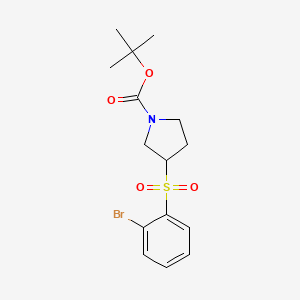methanone](/img/structure/B12445873.png)
[4-(2-Fluorophenyl)piperazin-1-yl](piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a piperazine ring through a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of N-substituted pyridinium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The final step involves coupling the fluorophenyl-piperidine intermediate with the piperazine ring through a carbonyl group, typically using a coupling reagent such as carbonyldiimidazole or a similar activating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions: 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Derivatives with substituted functional groups on the phenyl or piperazine rings.
科学的研究の応用
1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other chemical compounds with industrial significance.
作用機序
The mechanism of action of 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperidine and piperazine rings contribute to its overall pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(2-CHLOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE
- 1-(2-BROMOPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE
- 1-(2-METHOXYPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE
Comparison: 1-(2-FLUOROPHENYL)-4-(PIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. Compared to its chloro, bromo, and methoxy analogs, the fluorinated compound may exhibit different pharmacological profiles and binding affinities, making it a valuable compound for specific research and therapeutic applications.
特性
分子式 |
C16H22FN3O |
|---|---|
分子量 |
291.36 g/mol |
IUPAC名 |
[4-(2-fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C16H22FN3O/c17-14-3-1-2-4-15(14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13/h1-4,13,18H,5-12H2 |
InChIキー |
ZVVWEAPAFUORTR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)
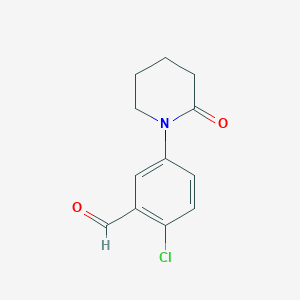
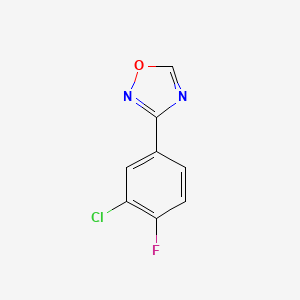
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
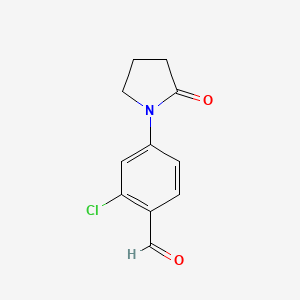
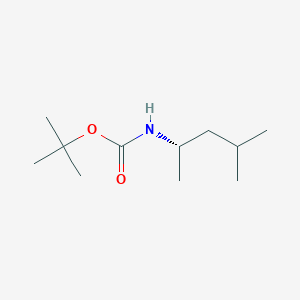
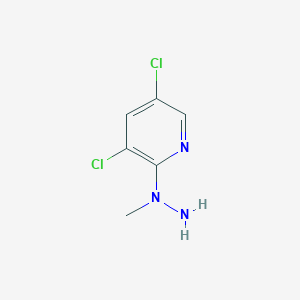
![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
